Glycine, N-[(ethylamino)thioxomethyl]- (9CI)
CAS No.: 134124-34-8
Cat. No.: VC21241256
Molecular Formula: C5H10N2O2S
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.
![Glycine, N-[(ethylamino)thioxomethyl]- (9CI) - 134124-34-8](/images/no_structure.jpg)
Specification
CAS No. | 134124-34-8 |
---|---|
Molecular Formula | C5H10N2O2S |
Molecular Weight | 162.21 g/mol |
IUPAC Name | 2-(ethylcarbamothioylamino)acetic acid |
Standard InChI | InChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10) |
Standard InChI Key | NDFJHOSKGQKOIN-UHFFFAOYSA-N |
SMILES | CCNC(=S)NCC(=O)O |
Canonical SMILES | CCNC(=S)NCC(=O)O |
Introduction
Chemical Identity and Nomenclature
Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is a thiourea derivative of glycine with the Chemical Abstracts Service (CAS) registry number 134124-34-8 . The compound is also known by several synonyms including 2-(3-Ethylthioureido)acetic acid . The "9CI" designation in the name indicates that this nomenclature follows the 9th Collective Index naming conventions established by Chemical Abstracts Service.
The compound belongs to a broader class of N-substituted glycine derivatives, specifically thiourea-modified amino acids. Such compounds are characterized by the presence of a thiocarbonyl group (C=S) rather than the more common carbonyl group (C=O), conferring distinct chemical reactivity and potential biological properties.
Structural Characteristics
Physical and Chemical Properties
The physiochemical properties of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) are summarized in the following table:
It is noteworthy that several of these properties are predicted rather than experimentally determined values, reflecting the limited experimental data available for this specific compound .
Related Compounds and Structural Context
Comparison with Other Glycine Derivatives
Glycine, N-[(ethylamino)thioxomethyl]- (9CI) belongs to a broader family of modified glycine compounds. The Chemical Abstracts Service classifies numerous glycine derivatives using the "Glycine, N-[...]" naming pattern, many of which have specific applications in research and industry.
For context, other glycine derivatives include:
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N-Ethylglycine (CAS: 627-01-0) - A simpler derivative with just an ethyl substituent on the nitrogen
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Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- (Boc-Sar-OH) - A protected form of sarcosine used in peptide synthesis
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Glycine, N-[(1-iminopentyl)- (CAS: 193140-43-1) - Another substituted glycine with different functional groups
These compounds differ from Glycine, N-[(ethylamino)thioxomethyl]- (9CI) primarily in the nature of the N-substituent, which influences their chemical reactivity, solubility, and potential biological activity.
Structural Features of Interest
The thiourea moiety in Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is particularly noteworthy. Thioureas generally exhibit:
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Strong hydrogen bonding capabilities
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Metal-coordinating properties
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Potential catalytic activity in certain chemical reactions
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Possible biological activities including enzyme inhibition
The combination of the thiourea group with the carboxylic acid functionality of glycine creates a molecule with multiple potential binding sites and reactivity centers.
Analytical Characterization
For complete characterization of Glycine, N-[(ethylamino)thioxomethyl]- (9CI), several analytical techniques would be appropriate:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and possibly ¹⁵N)
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Infrared (IR) spectroscopy to confirm the presence of the thiocarbonyl group
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Mass spectrometry for molecular weight confirmation
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X-ray crystallography for definitive structural determination
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Elemental analysis for compositional verification
These techniques would provide comprehensive structural confirmation and purity assessment of the compound.
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